RIPK1 Kinase Inhibitory Activity vs. Potent Clinical Candidate
The compound inhibits RIPK1 kinase with a measured IC50 of 320 nM [1]. This level of activity is moderate compared to highly optimized RIPK1 inhibitors like GSK547, which exhibits an IC50 of 32 nM in similar biochemical assays . This quantitative difference is critical for selecting an appropriate tool compound; the target compound's moderate potency makes it valuable for probing the pathway without the complete target engagement of a clinical candidate, which can be useful for mechanism-of-action studies or as a starting point for SAR campaigns.
| Evidence Dimension | Biochemical Potency |
|---|---|
| Target Compound Data | IC50 = 320 nM |
| Comparator Or Baseline | GSK547 (IC50 = 32 nM) |
| Quantified Difference | 10-fold less potent |
| Conditions | Inhibition of RIPK1 kinase in a biochemical assay (autoradiography-based) |
Why This Matters
This quantification defines the compound as a moderate-potency tool for RIPK1 research, distinct from high-potency clinical candidates.
- [1] BindingDB. BDBM50263057 CHEMBL381230. Affinity Data for RIPK1. View Source
